(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
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Overview
Description
The compound “(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one” is a complex organic molecule characterized by multiple functional groups, including hydroxyl, methoxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo functional group transformations such as hydroxylation, methoxylation, and sulfanylation. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups to the aromatic rings.
Methoxylation: Addition of methoxy groups to specific positions on the aromatic rings.
Sulfanylation: Incorporation of a sulfanyl group to link two aromatic systems.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5S,5aR,8aR,9R)-9-(4-hydroxyphenyl)-5-(4-methoxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
- (5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
127882-83-1 |
---|---|
Molecular Formula |
C27H24O8S |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H24O8S/c1-31-21-7-13(8-22(32-2)25(21)29)23-16-9-19-20(35-12-34-19)10-17(16)26(18-11-33-27(30)24(18)23)36-15-5-3-14(28)4-6-15/h3-10,18,23-24,26,28-29H,11-12H2,1-2H3/t18-,23+,24-,26+/m0/s1 |
InChI Key |
LMBVICULWBZMLW-DLTDCEFJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)SC6=CC=C(C=C6)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)SC6=CC=C(C=C6)O |
Origin of Product |
United States |
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